

# Physical and chemical properties of Mesembrenol alkaloid

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An In-Depth Technical Guide to the Physical and Chemical Properties of Mesembrenol

#### Introduction

**Mesembrenol** is a psychoactive alkaloid belonging to the mesembrine class of compounds. It is naturally found in the plant Sceletium tortuosum, a succulent native to South Africa that has a long history of traditional use for mood elevation and stress reduction.[1][2] Alongside related alkaloids like mesembrine and mesembrenone, **mesembrenol** is a subject of significant scientific interest for its potential therapeutic applications, particularly in the fields of anxiety and depression.[1][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Mesembrenol**, detailed experimental protocols for its isolation and characterization, and a review of its primary biological mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

## **Physical and Chemical Properties**

The fundamental properties of **Mesembrenol** have been characterized primarily through computational methods and spectral analysis. These properties are essential for its purification, identification, and application in further research.

Table 1: Physical and Chemical Properties of Mesembrenol



Property	Value	Source
IUPAC Name	3a-(3,4-dimethoxyphenyl)-1- methyl-3,6,7,7a-tetrahydro-2H- indol-6-ol	[4]
CAS Number	25516-15-8	
Molecular Formula	C17H23NO3	-
Molecular Weight	289.37 g/mol (289.4 g/mol computed)	
Monoisotopic Mass	289.16779360 Da	_
Topological Polar Surface Area	41.9 Ų	_
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	3	-
XLogP3	2.3	-
Complexity	399	<del>-</del>

## **Spectral Data**

The structural elucidation of **Mesembrenol** relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups. While specific spectral data can vary slightly based on the solvent and instrumentation used, the primary methods for characterization are consistent.

Table 2: Key Spectroscopic Data for **Mesembrenol** Characterization



Technique	Information Provided	Reference
<sup>1</sup> H-NMR	Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.	
<sup>13</sup> C-NMR	Determines the number and types of carbon atoms, including their chemical environment within the molecular skeleton.	_
Mass Spectrometry (MS)	Confirms the molecular weight and provides fragmentation patterns that help in structural identification. Techniques like RP-HPLC-QTOF-MS are used.	
Infrared (IR) Spectroscopy	Identifies the presence of key functional groups, such as hydroxyl (-OH) and amine (-N-CH <sub>3</sub> ) groups, based on their vibrational frequencies.	

## **Experimental Protocols**

The isolation and analysis of **Mesembrenol** from its natural source, Sceletium tortuosum, involve multi-step procedures designed to separate it from other plant constituents and related alkaloids.

#### **Isolation and Purification Workflow**

A common strategy for isolating **Mesembrenol** involves an initial solvent extraction followed by acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. Subsequent chromatographic techniques are then used for purification.

**Caption:** General workflow for the isolation of **Mesembrenol**.



### **Detailed Methodology: Acid-Base Extraction**

This protocol is a representative method for extracting a crude alkaloid mixture from plant material.

#### Extraction:

- Add dried, powdered Sceletium tortuosum plant material (e.g., 5 g) to a suitable solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (e.g., 100 ml).
- Sonication for approximately 15 minutes to facilitate cell lysis and extraction of alkaloids.
- Filter the solution to separate the solvent extract from the solid plant material.
- Repeat the extraction process on the plant material two more times with fresh solvent to maximize yield. Combine all filtrates.

#### Acid Partitioning:

- Combine the filtrates and perform a liquid-liquid partition with a dilute acid, such as 0.25M sulfuric acid. This protonates the basic alkaloids, making them soluble in the aqueous acidic phase.
- Separate the aqueous phase from the organic phase.
- Repeat this partitioning step three times to ensure complete transfer of alkaloids to the aqueous phase.

#### Basification and Re-extraction:

- Combine the aqueous acidic fractions.
- Adjust the pH of the solution to approximately 9 by adding a base, such as 20% (v/v) ammonia solution. This deprotonates the alkaloids, making them soluble in an organic solvent again.
- Add dichloromethane to the basified solution and shake vigorously to extract the free-base alkaloids back into the organic phase.



- Allow the layers to separate and collect the organic phase. Repeat this extraction three times.
- Drying and Concentration:
  - Combine the final organic extracts.
  - o Dry the solution over an anhydrous salt (e.g., sodium sulfate) to remove residual water.
  - Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

### **Detailed Methodology: HPLC Purification**

Semi-preparative High-Performance Liquid Chromatography (HPLC) is used to separate **Mesembrenol** from other alkaloids in the crude extract.

- Sample Preparation: Dissolve the crude alkaloid extract in the HPLC mobile phase to a known concentration (e.g., 50 mg/ml) and filter through a syringe filter (e.g., 0.45 μm) before injection.
- HPLC System and Column:
  - System: A semi-preparative HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
  - Column: A reverse-phase C18 column is typically used (e.g., 21.2 x 250 mm, 5 μm particle size).
- Mobile Phase and Elution:
  - An isocratic or gradient mobile phase is used. A common mobile phase consists of an aqueous component with a modifier and an organic solvent. For example, a mixture of 0.1% ammonia in water (Solvent A) and acetonitrile (Solvent B).
  - A typical isocratic condition might be 50% Solvent B at a flow rate of 14 ml/min.
- Detection and Fraction Collection:



- Monitor the elution at a suitable UV wavelength (e.g., 228 nm or 254 nm).
- Collect the fraction corresponding to the retention time of **Mesembrenol**, which is determined by running an analytical standard or by subsequent analysis of collected fractions.

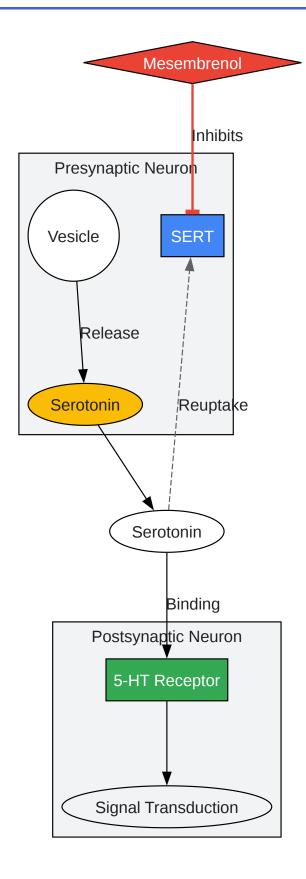
## **Biological Activity and Signaling Pathways**

**Mesembrenol**, along with other major alkaloids in Sceletium tortuosum, exerts its biological effects primarily through interaction with key targets in the central nervous system.

### **Serotonin Transporter (SERT) Inhibition**

A primary mechanism of action for mesembrine-class alkaloids is the inhibition of the serotonin transporter (SERT). SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, **Mesembrenol** increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs).





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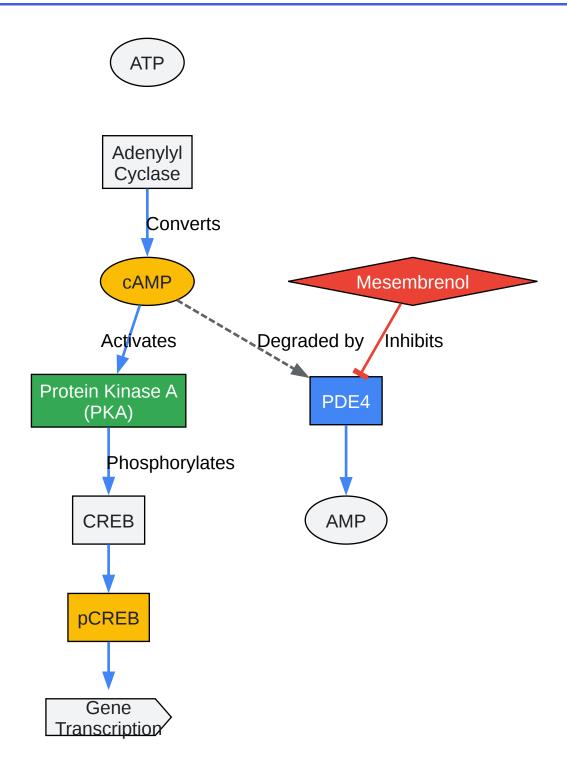
Caption: Mesembrenol inhibits serotonin reuptake at the synapse.



### **Phosphodiesterase 4 (PDE4) Inhibition**

Mesembrine alkaloids also act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in intracellular signaling. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, **Mesembrenol** prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is implicated in processes of neuroplasticity, cognition, and inflammation.





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Caption: PDE4 inhibition by Mesembrenol increases cAMP levels.

## Conclusion



**Mesembrenol** is a structurally defined alkaloid with significant, measurable effects on key neurological pathways. Its physical and chemical properties are well-characterized, enabling its isolation and purification for research purposes. The dual mechanism of SERT and PDE4 inhibition provides a strong basis for its observed psychoactive effects and positions it as a compound of interest for the development of novel therapeutics for mood and cognitive disorders. Further research is warranted to fully elucidate its pharmacological profile and clinical potential.

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